molecular formula C14H20SSi2 B1281110 2,5-Bis[(trimethylsilyl)ethynyl]thiophene CAS No. 79109-69-6

2,5-Bis[(trimethylsilyl)ethynyl]thiophene

Cat. No. B1281110
CAS RN: 79109-69-6
M. Wt: 276.55 g/mol
InChI Key: RAPGDWBCCYLGCE-UHFFFAOYSA-N
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Description

2,5-Bis[(trimethylsilyl)ethynyl]thiophene is a chemical compound with the molecular formula C14H20SSi2 . It appears as a light yellow to yellow-red powder or crystal .


Molecular Structure Analysis

The molecular structure of 2,5-Bis[(trimethylsilyl)ethynyl]thiophene consists of a thiophene ring with trimethylsilyl ethynyl groups attached at the 2 and 5 positions . The exact mass and monoisotopic mass of the molecule are both 276.08242488 g/mol .


Physical And Chemical Properties Analysis

2,5-Bis[(trimethylsilyl)ethynyl]thiophene has a molecular weight of 276.55 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The molecule has 4 rotatable bonds . The topological polar surface area is 28.2 Ų . The heavy atom count is 17 . The complexity of the molecule is 360 .

Scientific Research Applications

Organic Synthesis

2,5-Bis[(trimethylsilyl)ethynyl]thiophene: is utilized in organic synthesis, particularly in the preparation of extended viologens with a thiophene core . These compounds are synthesized using Sonogashira coupling reactions, a cornerstone in the construction of complex organic molecules. The resulting materials exhibit interesting optical properties, making them suitable for various fluorescence-related applications.

Fluorescence Studies

Due to its unique structure, this compound is a promising candidate for fluorescence studies . Its optical properties have been investigated through UV–visible absorption and fluorescence spectroscopy, revealing potential for use in sensors and imaging applications where fluorescence is a key indicator.

Material Science

In material science, 2,5-Bis[(trimethylsilyl)ethynyl]thiophene can be used to create novel materials with specific electronic and chemical properties . By altering the substituents on the thiophene ring, researchers can tailor these materials for a wide range of applications, including conductive polymers and organic semiconductors.

Electrochemical Devices

The compound’s ability to form stable redox states makes it an excellent choice for electrochemical devices . Its electrochromic properties are particularly valuable in the development of smart windows, displays, and batteries, where color change is an essential function.

Photophysical Studies

2,5-Bis[(trimethylsilyl)ethynyl]thiophene: is also significant in photophysical studies, where its interaction with light is of interest . These studies can lead to the development of new photovoltaic materials and light-emitting diodes (LEDs).

Synthesis of Silicon-Containing Polymers

The compound is a key precursor in the synthesis of silicon-containing unsaturated polymers . These polymers are created through hydrosilylation reactions and have applications in coatings, adhesives, and sealants due to their enhanced thermal stability and mechanical properties.

properties

IUPAC Name

trimethyl-[2-[5-(2-trimethylsilylethynyl)thiophen-2-yl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20SSi2/c1-16(2,3)11-9-13-7-8-14(15-13)10-12-17(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPGDWBCCYLGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(S1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis[(trimethylsilyl)ethynyl]thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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